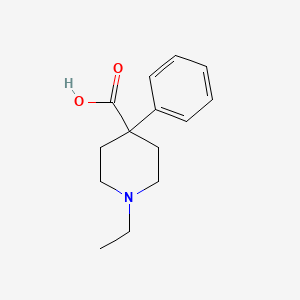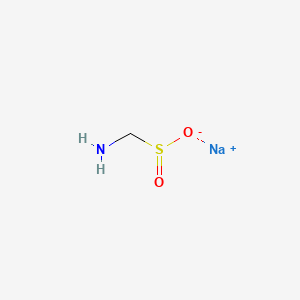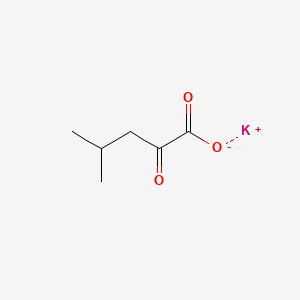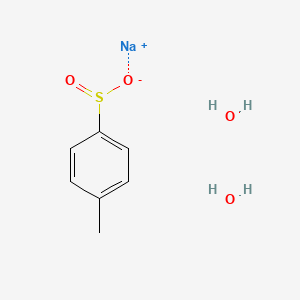
Sodium toluene-4-sulphinate dihydrate
Vue d'ensemble
Description
Sodium toluene-4-sulphinate dihydrate: is a chemical compound with the molecular formula C₇H₁₁NaO₄S. It is also known as sodium 4-methylbenzenesulfinate dihydrate. This compound is commonly used in organic synthesis and various industrial applications due to its unique chemical properties.
Mécanisme D'action
Target of Action
This compound, also known as sodium 4-methylbenzenesulfinate dihydrate, is a chemical reagent used in various chemical reactions
Mode of Action
The mode of action of Sodium toluene-4-sulphinate dihydrate is not well-documented. As a chemical reagent, it likely interacts with other compounds in a reaction to facilitate the formation of desired products. The specifics of these interactions and the resulting changes would depend on the nature of the reaction .
Pharmacokinetics
Therefore, information on its bioavailability and pharmacokinetic properties is limited .
Result of Action
As a chemical reagent, its primary role is to participate in chemical reactions, and the specific effects would depend on the nature of these reactions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For instance, its storage temperature is recommended to be ambient .
Analyse Biochimique
Biochemical Properties
Sodium toluene-4-sulphinate dihydrate plays a significant role in biochemical reactions, particularly in redox reactions. It acts as a reducing agent, facilitating the reduction of various substrates. This compound interacts with enzymes such as oxidoreductases, which catalyze oxidation-reduction reactions. The interaction between this compound and these enzymes involves the transfer of electrons, leading to the reduction of the substrate and the oxidation of the compound itself .
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, particularly those involving reactive oxygen species (ROS). By acting as a reducing agent, this compound can modulate the levels of ROS within cells, thereby impacting cell signaling and gene expression. Additionally, this compound can influence cellular metabolism by altering the redox state of cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules through redox reactions. It can bind to specific sites on enzymes, leading to either inhibition or activation of their activity. For example, this compound can inhibit the activity of certain oxidases by reducing their active sites. This reduction alters the enzyme’s conformation and decreases its catalytic efficiency. Additionally, this compound can induce changes in gene expression by modulating transcription factors that are sensitive to redox changes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under ambient conditions but can degrade when exposed to high temperatures or prolonged storage. Over time, the degradation products of this compound may affect its efficacy in biochemical assays. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in maintaining redox balance .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can act as an effective reducing agent without causing significant toxicity. At higher doses, this compound may exhibit toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s beneficial effects are outweighed by its toxicity at higher concentrations .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to redox reactions. It interacts with enzymes such as sulfite oxidase, which catalyzes the oxidation of sulfite to sulfate. This interaction can influence metabolic flux and alter the levels of metabolites within cells. Additionally, this compound can affect the balance of NADH/NAD+ within cells, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake and localization of the compound within various cellular compartments. The distribution of this compound can influence its activity and efficacy in biochemical reactions. For example, its accumulation in mitochondria can enhance its role in maintaining redox balance .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the mitochondria, where it can participate in redox reactions and influence mitochondrial function. This localization is essential for its role in maintaining cellular redox homeostasis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium toluene-4-sulphinate dihydrate can be synthesized through the sulfonation of toluene, followed by neutralization with sodium hydroxide. The general reaction involves the following steps:
Sulfonation: Toluene is reacted with sulfur dioxide and chlorine in the presence of a catalyst to form toluene-4-sulfonyl chloride.
Neutralization: The toluene-4-sulfonyl chloride is then neutralized with sodium hydroxide to produce sodium toluene-4-sulphinate.
Hydration: The resulting sodium toluene-4-sulphinate is crystallized with water to form the dihydrate.
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves controlled temperature and pressure conditions, as well as the use of industrial-grade reagents and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium toluene-4-sulphinate dihydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form toluene-4-sulfonic acid.
Reduction: It can be reduced to form toluene-4-sulfinic acid.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and alcohols.
Major Products Formed:
Oxidation: Toluene-4-sulfonic acid.
Reduction: Toluene-4-sulfinic acid.
Substitution: Various sulfonamide and sulfonate derivatives.
Applications De Recherche Scientifique
Sodium toluene-4-sulphinate dihydrate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl compounds.
Biology: It is used in biochemical assays and as a preservative in biological samples.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparaison Avec Des Composés Similaires
Sodium benzenesulfinate: Similar in structure but lacks the methyl group on the benzene ring.
Sodium methanesulfinate: Similar in function but has a simpler structure with only one carbon atom.
Uniqueness: Sodium toluene-4-sulphinate dihydrate is unique due to the presence of the methyl group on the benzene ring, which influences its reactivity and solubility. This makes it a versatile reagent in organic synthesis and industrial applications.
Propriétés
IUPAC Name |
sodium;4-methylbenzenesulfinate;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2S.Na.2H2O/c1-6-2-4-7(5-3-6)10(8)9;;;/h2-5H,1H3,(H,8,9);;2*1H2/q;+1;;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBGHAVFTFDQINN-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)[O-].O.O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60635534 | |
| Record name | Sodium 4-methylbenzene-1-sulfinate--water (1/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60635534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7257-26-3 | |
| Record name | Sodium 4-methylbenzene-1-sulfinate--water (1/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60635534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Dihydrospiro[indene-2,4'-piperidine]](/img/structure/B1324404.png)
![5-Chlorothiazolo[5,4-b]pyridine](/img/structure/B1324408.png)
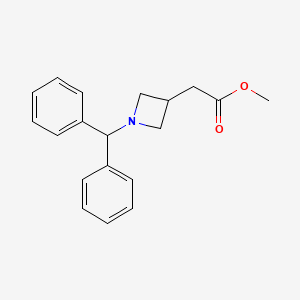
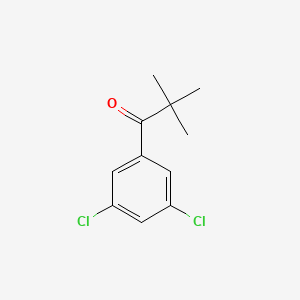

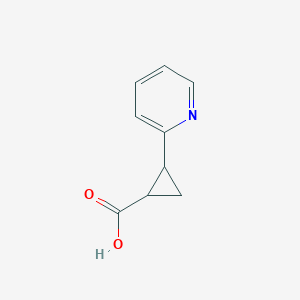
![Methyl 3-[(4-formylphenoxy)methyl]benzoate](/img/structure/B1324421.png)
